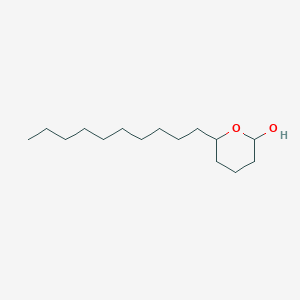
6-Decyloxan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Decyloxan-2-OL is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom within an aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Decyloxan-2-OL typically involves the reaction of decanol with an appropriate oxidizing agent. One common method is the oxidation of decanol using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Decyloxan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, KMnO4, or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
6-Decyloxan-2-OL has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug formulation and delivery systems.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 6-Decyloxan-2-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Comparación Con Compuestos Similares
Similar Compounds
1-Decanol: A primary alcohol with similar chain length but different functional group position.
2-Octanol: A secondary alcohol with a shorter carbon chain.
2-Decanol: A secondary alcohol with the hydroxyl group on the second carbon atom.
Uniqueness
6-Decyloxan-2-OL is unique due to its specific hydroxyl group position, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
113931-88-7 |
|---|---|
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
6-decyloxan-2-ol |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15(16)17-14/h14-16H,2-13H2,1H3 |
Clave InChI |
UZVDLNXVEKSKGB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1CCCC(O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate](/img/structure/B14315944.png)
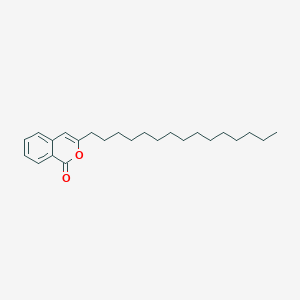
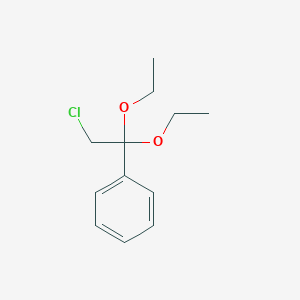
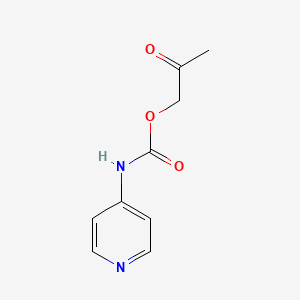
![N-[2-(Diethylamino)ethyl]-N'-methylthiourea](/img/structure/B14315977.png)
![Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate](/img/structure/B14315979.png)


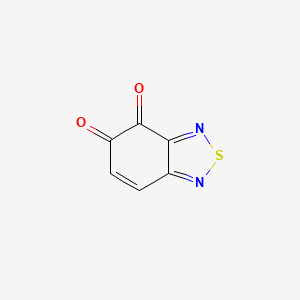
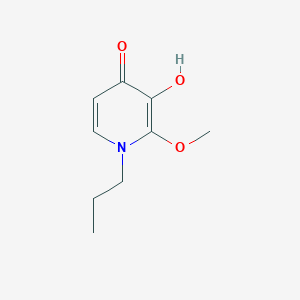
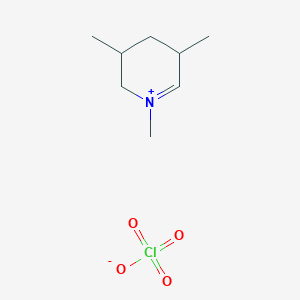
![N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14316006.png)
![3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene](/img/structure/B14316013.png)

